4-(4-(Difluoromethoxy)phenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Difluoromethoxy)phenyl)piperidine is a chemical compound that features a piperidine ring substituted with a difluoromethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Difluoromethoxy)phenyl)piperidine typically involves the reaction of 4-(Difluoromethoxy)benzaldehyde with piperidine under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the condensation reaction, followed by reduction to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Difluoromethoxy)phenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .
Scientific Research Applications
4-(4-(Difluoromethoxy)phenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-(Difluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: Features a phenyl group instead of a difluoromethoxyphenyl group.
4-(Trifluoromethoxy)phenyl)piperidine: Contains a trifluoromethoxy group instead of a difluoromethoxy group
Uniqueness
4-(4-(Difluoromethoxy)phenyl)piperidine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
4-(4-(Difluoromethoxy)phenyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound contains a piperidine ring substituted with a difluoromethoxyphenyl group, which enhances its chemical properties and potential therapeutic applications. The molecular formula is C12H14F2N, with a molecular weight of approximately 227.25 g/mol.
The difluoromethoxy group contributes to the compound's lipophilicity and binding affinity towards various biological targets. The unique structural characteristics of this compound make it a candidate for further investigation in pharmacological contexts, particularly in enzyme inhibition and receptor modulation.
Research indicates that the mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the precise molecular interactions and biological pathways involved.
Enzyme Inhibition
Studies have shown that this compound exhibits significant enzyme inhibition properties. For instance, it has been investigated for its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome, type 2 diabetes, and obesity .
Receptor Binding
The compound has also been studied for its binding affinity to various receptors, including mu-opioid receptors. Research indicates that compounds based on the piperidine scaffold demonstrate agonistic activity towards these receptors, suggesting potential applications in pain management and addiction therapies .
Case Studies
- Metabolic Syndrome : In transgenic mouse models, compounds similar to this compound have shown promise in treating metabolic disorders by inhibiting 11β-HSD1, leading to improved insulin sensitivity and reduced obesity-related complications .
- Cancer Therapy : Recent investigations into piperidine derivatives have highlighted their anticancer potential. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction .
- Neurodegenerative Diseases : The compound's interaction with cholinesterase enzymes suggests a role in Alzheimer's disease therapy by enhancing acetylcholine levels in the brain .
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structural Feature | Biological Activity |
---|---|---|
This compound | Difluoromethoxy group | Enzyme inhibition (11β-HSD1), receptor binding |
4-Phenylpiperidine | Phenyl group | Mu-opioid receptor agonist |
4-(Trifluoromethoxy)phenyl)piperidine | Trifluoromethoxy group | Potential anti-inflammatory activity |
Research Findings
Recent studies have focused on optimizing the structure-activity relationship (SAR) of piperidine derivatives. The incorporation of the difluoromethoxy group has been linked to enhanced metabolic stability and potency compared to other substitutions .
In particular, compounds featuring this group have shown improved binding affinities in assays targeting phosphodiesterase enzymes, which are critical in regulating cellular signaling pathways .
Properties
Molecular Formula |
C12H15F2NO |
---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]piperidine |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)16-11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10,12,15H,5-8H2 |
InChI Key |
OJDULRLLWOSBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.